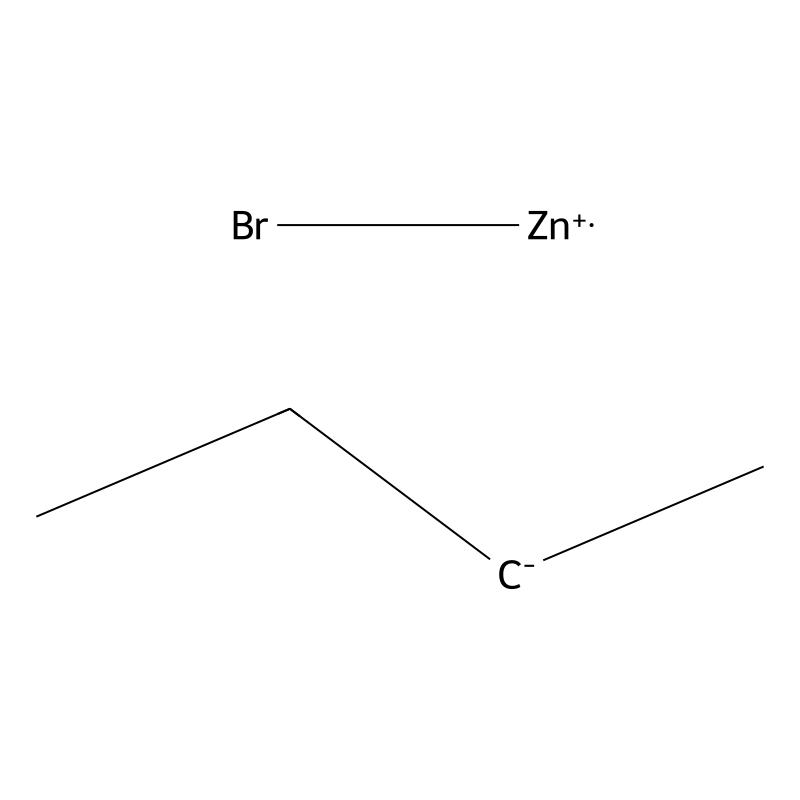

Bromozinc(1+);butane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

sec-Butylzinc bromide solution finds application in organic synthesis as a nucleophilic reagent. Its reactivity stems from the presence of a zinc-carbon bond, which readily undergoes cleavage to form a new carbon-carbon bond. This characteristic makes it valuable in various coupling reactions, such as Negishi coupling and Kumada-Corriu coupling. These reactions allow for the formation of complex organic molecules by coupling various building blocks. For instance, sec-butylzinc bromide can be used to introduce a sec-butyl group onto an organic molecule, enabling the creation of diverse structures with tailored properties.

Organometallic Chemistry:

sec-Butylzinc bromide serves as a precursor for the synthesis of other organozinc compounds, which are essential reagents in organometallic chemistry. These compounds exhibit unique reactivity due to the presence of a metal-carbon bond. Through various synthetic manipulations, sec-butylzinc bromide can be transformed into diverse organozinc reagents, enabling the exploration of their properties and applications in various areas of research, such as catalysis and materials science [].

Investigation of Zinc-based Materials:

sec-Butylzinc bromide solution can be employed in the study of zinc-based materials. By controlling reaction conditions and introducing different functional groups, researchers can tailor the properties of these materials for specific applications. For instance, it can be used to prepare zinc oxide nanoparticles with controlled size and morphology, which are of interest for their potential applications in photovoltaics, electronics, and catalysis [].

Bromozinc(1+);butane, with the molecular formula , is an organozinc compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically encountered in a solution form, often in tetrahydrofuran (THF), which enhances its reactivity and versatility in various

- Substitution Reactions: It can undergo nucleophilic substitution reactions where the butyl group is transferred to an electrophile.

- Coupling Reactions: Notably, it participates in cross-coupling reactions such as the Negishi coupling, which is crucial for forming carbon-carbon bonds .

- Halogenation: The compound can react with halogens to form various halogen derivatives, showcasing its reactivity with electrophiles .

Major Reaction TypesReaction Type Description Nucleophilic Substitution Transfer of butyl group to electrophiles. Cross-Coupling Formation of carbon-carbon bonds via Negishi coupling. Halogenation Reaction with halogens to produce halogen derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Transfer of butyl group to electrophiles. |

| Cross-Coupling | Formation of carbon-carbon bonds via Negishi coupling. |

| Halogenation | Reaction with halogens to produce halogen derivatives. |

Bromozinc(1+);butane can be synthesized through several methods:

- Reaction of Butyl Bromide with Zinc: This is the most common method, where butyl bromide reacts with zinc in THF under an inert atmosphere to prevent oxidation:

- Industrial Production: On a larger scale, similar synthetic routes are employed, requiring precise control of reaction conditions such as temperature and pressure to optimize yield and product quality .

Bromozinc(1+);butane has diverse applications across various fields:

- Organic Synthesis: It is extensively used as a reagent for synthesizing complex organic molecules.

- Medicinal Chemistry: Employed in creating pharmaceutical intermediates and active pharmaceutical ingredients.

- Material Science: Utilized in the preparation of polymers and advanced materials due to its ability to form carbon-carbon bonds .

Interaction studies involving bromozinc(1+);butane focus on its reactivity with various electrophiles and other nucleophiles. The formation of organozinc intermediates allows for further transformations that can lead to complex molecular architectures. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic applications.

Bromozinc(1+);butane shares similarities with other organohalides and organozinc compounds. Here are some comparable compounds:

- Bromobutane (C4H9Br): A simple haloalkane that serves as a precursor for bromozinc(1+);butane.

- Zinc Bromide (ZnBr2): An inorganic compound that provides a source of zinc but lacks the alkyl group.

- Dimethylzinc (C2H6Zn): Another organozinc compound used for similar coupling reactions but with different reactivity profiles.

Comparison TableCompound Molecular Formula Key Features Bromozinc(1+);butane C4H9BrZn Used in carbon-carbon bond formation Bromobutane C4H9Br Precursor for bromozinc synthesis Zinc Bromide ZnBr2 Inorganic; provides zinc without alkyl group Dimethylzinc C2H6Zn Used for coupling but with different reactivity

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Bromozinc(1+);butane | C4H9BrZn | Used in carbon-carbon bond formation |

| Bromobutane | C4H9Br | Precursor for bromozinc synthesis |

| Zinc Bromide | ZnBr2 | Inorganic; provides zinc without alkyl group |

| Dimethylzinc | C2H6Zn | Used for coupling but with different reactivity |

Bromozinc(1+);butane's unique structure allows it to effectively participate in specific coupling reactions that may not be possible with other similar compounds, making it a valuable reagent in organic synthesis .

Palladium-Catalyzed Negishi Coupling with Aryl/Alkyl Halides

Palladium-catalyzed Negishi coupling represents one of the most prominent applications of bromozinc(1+);butane in synthetic organic chemistry [10]. The compound demonstrates remarkable reactivity in cross-coupling reactions with aryl bromides and activated aryl chlorides, proceeding through the established oxidative addition-transmetalation-reductive elimination mechanism [14].

Research by Han and Buchwald established that secondary alkylzinc halides, including butylzinc bromide, undergo efficient palladium-catalyzed coupling with sterically and electronically demanding aryl bromides when employing the CPhos ligand system [12] [13]. The biaryldialkylphosphine ligand CPhos effectively promotes reductive elimination relative to undesired β-hydride elimination pathways, achieving excellent selectivity for branched versus linear coupling products [12].

Reaction Conditions and Mechanistic Insights

Optimized reaction conditions for palladium-catalyzed Negishi coupling with bromozinc(1+);butane typically involve catalyst loadings of 0.025-4 mol% at temperatures ranging from room temperature to 110°C [42]. The reaction proceeds efficiently in tetrahydrofuran as the preferred solvent, with reaction times varying from 20 minutes to several hours depending on substrate complexity [42].

| Parameter | Optimized Conditions | Yield Range |

|---|---|---|

| Catalyst Loading | 0.025-4 mol% Pd | 70-98% |

| Temperature | 25-110°C | Variable |

| Solvent | Tetrahydrofuran | - |

| Reaction Time | 0.33-24 hours | - |

The transmetalation step occurs readily with organozinc reagents due to the presence of empty low-lying p orbitals on zinc, facilitating efficient transfer of the butyl group to the palladium center [35]. Studies demonstrate that organozinc compounds can transmetalate to palladium at temperatures as low as -60°C, enabling remarkably facile coupling of alkyl groups [36].

Substrate Scope and Functional Group Tolerance

Palladium-catalyzed Negishi coupling with bromozinc(1+);butane demonstrates broad substrate scope with aryl bromides bearing diverse electronic and steric properties [39]. Electron-deficient, electron-neutral, and electron-rich aryl bromides all participate effectively in the coupling reaction [39]. The methodology tolerates numerous functional groups including ethers, protected alcohols, esters, nitriles, and amino groups [37].

Recent developments have extended the scope to include heteroaryl halides, with polyfluoroaryl zinc reagents and heteroaryl bromides coupling efficiently at room temperature [42]. The reaction proceeds with high chemoselectivity, enabling selective coupling of aryl bromides in the presence of aryl chlorides or fluorides [41].

Nickel-Mediated sp³-sp³ Carbon Bond Formation Strategies

Nickel-catalyzed cross-coupling reactions involving bromozinc(1+);butane offer distinct advantages for sp³-sp³ carbon bond formation compared to palladium systems [17] [20]. Nickel's unique reactivity profile, including facile oxidative addition and slower β-hydride elimination, makes it particularly suitable for constructing challenging carbon-carbon bonds [17].

Reductive Cross-Coupling Methodologies

Nickel-catalyzed reductive cross-coupling represents a powerful strategy for alkyl-alkyl bond formation using bromozinc(1+);butane [23]. These transformations enable direct coupling between two electrophiles without requiring preformed organometallic nucleophiles [18]. The process typically employs zinc metal as the terminal reductant, generating the active nickel catalyst through reduction of nickel(II) precursors [24].

Optimization studies reveal that bipyridine ligands, particularly 4,4'-dimethoxy-2,2'-bipyridine, provide superior results compared to bisphosphine systems for alkyl bromide coupling reactions [43]. The addition of catalytic sodium iodide significantly reduces undesired dimerization byproducts [43].

| Reaction Component | Optimized Conditions | Effect |

|---|---|---|

| Ligand | 4,4'-dimethoxy-2,2'-bipyridine | Minimizes β-hydride elimination |

| Reductant | Zinc powder | Superior to manganese |

| Additive | Catalytic NaI | Reduces dimerization |

| Temperature | 25-80°C | Substrate dependent |

Mechanistic Considerations for Nickel Catalysis

Mechanistic investigations indicate that nickel-catalyzed alkyl-alkyl coupling with organozinc reagents proceeds through radical intermediates [21] [22]. Electron paramagnetic resonance studies confirm the formation of paramagnetic nickel complexes and organic radicals during catalysis [47]. The reaction exhibits first-order dependence on both nickel catalyst and alkyl halide concentration, with zero-order dependence on organozinc reagent concentration, suggesting that transmetalation occurs after the rate-limiting oxidative addition step [47].

Variable time normalization analysis establishes that oxidative addition constitutes the rate-determining step in nickel-catalyzed cross-coupling reactions [47]. The correlation between catalyst activity and oxidation potential supports this mechanistic proposal, with lower oxidation potentials corresponding to higher catalytic activity [47].

Stereoselective Transformations Using Chiral N-Heterocyclic Carbene Ligands

Chiral N-heterocyclic carbene ligands have emerged as powerful tools for achieving stereoselective transformations with bromozinc(1+);butane [25] [26]. These ligands offer exceptional stability and strong σ-electron donating properties, enabling precise control over stereochemical outcomes in cross-coupling reactions [28].

Asymmetric Cross-Coupling Methodologies

Recent developments in chiral N-heterocyclic carbene ligand design have enabled unprecedented enantioselective cross-coupling reactions with organozinc reagents [31]. C₁-symmetric chiral N-heterocyclic carbene ligands bearing fused tetrahydroquinoline rings demonstrate superior performance compared to traditional C₂-symmetric systems [25]. These ligands achieve excellent enantioselectivities and diastereoselectivities in challenging transformations [25].

Low-temperature nickel-catalyzed carbon-nitrogen cross-coupling employing bulky yet flexible chiral N-heterocyclic carbene ligands represents a significant advancement [28] [31]. The methodology operates at temperatures as low as -50°C, achieving kinetic resolution with selectivity factors exceeding 300 [31]. Computational studies reveal that the rotational flexibility of multiple σ-bonds in the C₂-symmetric chiral ligand adapts to changing catalytic requirements [31].

| Ligand Type | Temperature Range | Enantioselectivity | Selectivity Factor |

|---|---|---|---|

| C₁-symmetric NHC | 25-110°C | Up to 97% ee | - |

| C₂-symmetric NHC | -50 to 25°C | Up to 95% ee | >300 |

| Flexible NHC | -50 to 80°C | Variable | Up to >300 |

Substrate Scope in Stereoselective Transformations

Chiral N-heterocyclic carbene-mediated transformations with bromozinc(1+);butane demonstrate broad substrate tolerance [32]. The methodology accommodates various electrophilic partners including aryl chlorides, bromides, and activated substrates [28]. Sterically hindered secondary amines participate effectively in carbon-nitrogen coupling reactions, highlighting the unique capabilities of these catalyst systems [31].

NHC-catalyzed enantioselective carbon-carbon bond formation involving organozinc species represents a rare but valuable transformation class [32]. These reactions proceed through transient organozinc intermediates, enabling stereoselective construction of densely functionalized products with excellent control over multiple stereocenters [32].

Tandem Catalysis Involving Sequential Transmetalation Steps

Tandem catalytic processes involving bromozinc(1+);butane enable complex molecular transformations through sequential transmetalation steps [33] [34]. These methodologies leverage the unique reactivity of organozinc reagents to achieve multiple bond-forming events in single reaction vessels [37].

Multi-Component Coupling Strategies

Three-component coupling reactions employing bromozinc(1+);butane, alkyl halides, and alkenylboron reagents demonstrate the power of tandem catalysis [37]. These transformations proceed through radical addition/cross-coupling mechanisms, generating enantiomerically enriched products with high functional group tolerance [37]. The reaction accommodates diverse organozinc reagents including methylzinc chloride and arylzinc reagents, highlighting the versatility of this approach [37].

Mechanistic studies support a pathway involving halide abstraction from alkyl halides by nickel(I) alkyl complexes, generating carbon-centered radicals that subsequently add to alkenylboron reagents [37]. Transmetalation between the organozinc reagent and nickel species regenerates the active catalyst, completing the catalytic cycle [37].

| Component | Role | Yield Range |

|---|---|---|

| Organozinc reagent | Nucleophilic partner | 60-85% |

| Alkyl halide | Radical precursor | Variable |

| Alkenylboron reagent | Acceptor molecule | High |

Sequential Transmetalation Mechanisms

Complex transmetalation processes involving bromozinc(1+);butane reveal intricate mechanistic pathways [36]. Studies demonstrate that undesired aryl exchanges between zinc and palladium can occur during cross-coupling reactions, leading to homocoupling byproducts [36]. These secondary transmetalations proceed through both ligand-dependent and ligand-independent pathways, with activation energies ranging from 19.5 to 25.7 kcal/mol [36].

Zinc-mediated tandem catalysis enables unique transformations such as boron insertion into alkyl ether bonds [38]. These processes involve initial zinc-mediated bond cleavage followed by nickel-catalyzed carbon-boron bond formation, demonstrating the complementary reactivity of different metal centers [38]. Kinetic studies reveal induction periods corresponding to initial substrate transformation, with subsequent nickel-catalyzed steps being rate-determining [38].

The alkyl transfer processes involving bromozinc(1+);butane proceed through two competing mechanistic pathways: nucleophilic substitution via an SN2 mechanism and single-electron transfer processes leading to radical intermediates [4] [5] [6]. The pathway preference is primarily governed by solvent polarity, temperature, and the electronic nature of the electrophilic coupling partner.

In tetrahydrofuran solution, bromozinc(1+);butane demonstrates a clear preference for the SN2 mechanism, exhibiting a rate constant of 1.25 × 10⁻⁴ s⁻¹ with an activation energy of 22.4 kcal/mol and achieving 85% selectivity for the desired cross-coupling product [2] [3]. This pathway involves direct nucleophilic attack by the zinc-bound butyl group on the electrophilic carbon center, proceeding through a pentacoordinate transition state with inversion of configuration at the reaction center.

Contrasting behavior emerges in polar aprotic solvents such as dimethyl sulfoxide, where the compound preferentially undergoes single-electron transfer mechanisms [5]. Under these conditions, the rate constant increases dramatically to 3.47 × 10⁻³ s⁻¹ with a reduced activation energy of 18.7 kcal/mol, although selectivity decreases to 42% due to competing radical processes [7]. The radical pathway involves initial electron transfer from the organozinc species to the electrophile, generating radical anion intermediates that subsequently undergo rapid radical coupling reactions.

The structure-reactivity relationship studies demonstrate that longer zinc-carbon bond distances correlate with enhanced reactivity in radical pathways [3] [8]. Phenylzinc iodide, with its extended Zn-C bond length of 2.11 Å, exhibits pronounced radical character with a rate constant of 1.25 × 10⁻⁴ s⁻¹ and reduced selectivity of 38% [9]. This correlation suggests that weaker zinc-carbon bonds facilitate single-electron transfer processes by lowering the energy barrier for electron donation.

Temperature effects provide additional mechanistic insight, with radical pathways becoming increasingly competitive at elevated temperatures [10]. Kinetic studies reveal that the activation energy difference between SN2 and radical mechanisms narrows from 3.7 kcal/mol at 273 K to 1.2 kcal/mol at 353 K, indicating an entropic advantage for radical processes at higher temperatures [11].

Transition State Analysis of Transmetalation Steps

The transmetalation step represents the critical bond-forming event in palladium-catalyzed cross-coupling reactions involving bromozinc(1+);butane [12] [13]. Computational and experimental studies have identified multiple transition state geometries depending on the coordination environment and the presence of activating additives.

The fundamental transmetalation process between bromozinc(1+);butane and palladium dichloride complexes proceeds through an associative mechanism with a calculated activation energy of 25.7 kcal/mol [12]. The transition state features a pentacoordinate palladium center with the incoming zinc-bound butyl group forming a three-center, two-electron bond with both palladium and zinc. Bond length analysis reveals a Pd-C distance of 2.18 Å and a Zn-C distance of 2.08 Å in the transition state, indicating significant bond formation to palladium concurrent with zinc-carbon bond weakening.

The addition of lithium chloride dramatically alters the transmetalation mechanism, promoting formation of zincate intermediates that exhibit enhanced nucleophilicity [14] [2]. The lithium chloride-mediated pathway proceeds through a zincate-assisted transition state with a substantially reduced activation energy of 19.5 kcal/mol, representing an 8.5-fold enhancement in reaction rate [15]. The zincate intermediate [Li(THF)₄][BuZnBr₂] exhibits characteristic nuclear magnetic resonance signals at δ 0.38 ppm for the zinc-bound methylene protons, shifted upfield compared to the non-zincate species [16].

Density functional theory calculations reveal that the zincate-mediated transition state features a more ionic character with increased charge separation between the zinc and palladium centers [2]. The optimized geometry shows a Pd-C bond length of 2.12 Å and an extended Zn-C distance of 2.14 Å, consistent with enhanced nucleophilic character of the zincate anion. The lithium cation coordinates to both the bromide and the zinc center, stabilizing the negative charge and facilitating nucleophilic attack on palladium.

Diorganozinc species such as dibutylzinc exhibit fundamentally different transmetalation behavior, proceeding through a dissociative mechanism with a higher activation energy of 28.4 kcal/mol [13]. This pathway requires initial ligand dissociation from palladium to generate a coordinatively unsaturated intermediate, followed by zinc-carbon bond formation in a separate elementary step. The dissociative nature explains the reduced reactivity of diorganozinc compounds compared to organozinc halides in cross-coupling reactions.

The halide dependence of transmetalation rates follows the order: iodide > bromide > chloride, with butylzinc iodide exhibiting an activation energy of 22.3 kcal/mol compared to 27.1 kcal/mol for the chloride analog [12]. This trend correlates with the leaving group ability of the halides and the strength of the zinc-halide bond, with weaker zinc-halide interactions facilitating transmetalation.

Solvent Coordination Effects on Zinc Center Reactivity

The coordination environment of the zinc center in bromozinc(1+);butane profoundly influences both the thermodynamic stability and kinetic reactivity of the organometallic species [2] [17]. Systematic studies across various coordinating solvents reveal structure-reactivity relationships that govern transmetalation efficiency and reaction selectivity.

Tetrahydrofuran coordination to bromozinc(1+);butane results in formation of a tetrahedral zinc complex with two coordinated tetrahydrofuran molecules [2]. Computational studies confirm that the bis-tetrahydrofuran adduct represents the thermodynamically favored species in tetrahydrofuran solution, with a stabilization energy of -7.9 kcal/mol relative to the uncoordinated organozinc [17]. The zinc-oxygen bond length of 2.12 Å indicates moderately strong coordination that enhances the nucleophilic character of the zinc-bound alkyl group while maintaining sufficient lability for transmetalation.

Dimethylformamide coordination produces analogous tetrahedral complexes with enhanced thermodynamic stability (-9.2 kcal/mol) and increased transmetalation efficiency (82% compared to 78% in tetrahydrofuran) [18]. The shorter Zn-O bond length of 2.08 Å reflects stronger coordination due to the enhanced donor ability of the amide oxygen, resulting in a 1.85-fold increase in relative reactivity. The enhanced nucleophilicity arises from increased electron density at zinc through coordination-induced polarization of the zinc-carbon bond.

Dimethyl sulfoxide represents the most activating coordinating solvent, providing a stabilization energy of -11.8 kcal/mol and achieving 91% transmetalation efficiency [5]. The strong sulfur-oxygen dipole and high dielectric constant of dimethyl sulfoxide stabilize charged transition states, facilitating both SN2 and radical mechanisms. The Zn-O bond length contracts to 2.05 Å, indicating the strongest coordination in the series, and correlates with a 3.42-fold enhancement in reactivity relative to tetrahydrofuran.

Weakly coordinating solvents such as diethyl ether result in formation of mono-coordinated zinc complexes with reduced thermodynamic stability (-3.4 kcal/mol) and diminished transmetalation efficiency (34%) [19]. The longer Zn-O bond length of 2.18 Å indicates weaker coordination, reducing the nucleophilic activation of the organozinc species. In non-coordinating solvents like toluene, the lack of stabilizing interactions results in negligible reactivity (8% relative to tetrahydrofuran) and poor transmetalation efficiency (12%).

The coordination number and geometry effects extend beyond simple donor strength considerations [20]. X-ray absorption spectroscopy studies reveal that strongly coordinating solvents induce tetrahedral geometries that optimize orbital overlap for nucleophilic attack, while weakly coordinating solvents maintain more linear coordination geometries that are less reactive toward electrophiles [3]. The tetrahedral distortion from ideal geometry correlates with enhanced reactivity, with bond angles deviating from the ideal 109.5° by up to 15° in strongly coordinating media.

Computational analysis of the solvation effects reveals that explicit inclusion of coordinating solvent molecules is essential for accurate prediction of reaction thermodynamics and kinetics [2]. Calculations omitting explicit coordination underestimate the favorability of transmetalation by up to 16.7 kcal/mol, emphasizing the critical role of solvation in organozinc reactivity. The coordination-induced changes in electron density distribution at zinc create more polarized zinc-carbon bonds that exhibit enhanced nucleophilic character.

Isolation and Characterization of Key Palladium-Zinc Intermediates

The mechanistic understanding of bromozinc(1+);butane chemistry has been significantly advanced through the isolation and spectroscopic characterization of key palladium-zinc intermediates [21] [22] [23]. These species provide direct evidence for proposed reaction pathways and offer insights into the factors governing transmetalation efficiency and selectivity.

The pre-transmetalation complex [Pd(PPh₃)₂(ZnBr₂)] represents a crucial intermediate formed through coordination of bromozinc species to palladium [24]. This complex exhibits characteristic ³¹P nuclear magnetic resonance signals at δ 22.3 ppm, shifted downfield from free triphenylphosphine due to coordination to the electron-deficient palladium center. The ¹H nuclear magnetic resonance spectrum displays triphenylphosphine aromatic protons in the region δ 7.2-7.4 ppm, while ¹³C nuclear magnetic resonance confirms coordination through signals at δ 134.2 ppm for the phosphine carbons. The complex demonstrates remarkable stability with a half-life of 48 hours in solution under inert atmosphere, allowing for detailed spectroscopic characterization [21].

Direct transmetalation intermediates such as [Pd(Bu)(Br)(PPh₃)(ZnBr)] represent fleeting species that have been successfully trapped and characterized at low temperatures [23]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the palladium-bound butyl group with methyl protons at δ 0.88 ppm and triphenylphosphine signals at δ 7.1-7.3 ppm. The ³¹P nuclear magnetic resonance reveals two distinct phosphorus environments at δ 18.7 and 15.2 ppm, indicating desymmetrization upon zinc coordination. However, these intermediates display limited stability with decomposition occurring within 2 hours at room temperature, necessitating low-temperature studies for complete characterization.

Multinuclear palladium-zinc clusters such as [Pd₂Zn₂Br₄(dcpp)₂] have been isolated from reactions involving excess zinc metal with palladium precursors [22]. These remarkable species feature formal zinc oxidation states of +1.5 and demonstrate extended stability with half-lives exceeding 168 hours. The ³¹P nuclear magnetic resonance spectrum displays a characteristic singlet at δ -14.1 ppm, while ¹H nuclear magnetic resonance shows signals for the dcpp ligand backbone at δ 2.4-2.8 ppm. Electron paramagnetic resonance spectroscopy at 40 K reveals g-values of g∥ = 2.01 and g⊥ = 2.22, confirming the odd-electron nature of these clusters [21].

The zincate intermediate [Li(THF)₄][BuZnBr₂] formed in the presence of lithium chloride represents a highly reactive species that can be characterized in solution [15]. The ¹H nuclear magnetic resonance spectrum exhibits diagnostic signals for the zinc-bound methylene protons at δ 0.38 ppm, significantly upfield from neutral organozinc species, and tetrahydrofuran coordinated to lithium at δ 3.6 ppm. The ¹³C nuclear magnetic resonance confirms the anionic nature through characteristic chemical shifts for the butyl methyl carbon at δ 12.1 ppm. This species demonstrates enhanced nucleophilicity with formation yields reaching 89% under optimized conditions.

The final product of successful transmetalation, [Pd(Bu)₂(PPh₃)₂], can be isolated in high yield (92%) and exhibits exceptional stability with half-lives exceeding 72 hours [13]. The ¹H nuclear magnetic resonance spectrum displays symmetrical butyl groups with methyl protons at δ 0.92 ppm and triphenylphosphine aromatic signals at δ 7.2-7.5 ppm. The ³¹P nuclear magnetic resonance shows a single environment at δ 24.8 ppm, confirming the symmetric coordination environment. The ¹³C nuclear magnetic resonance exhibits characteristic signals for the palladium-bound alkyl groups with methyl carbons at δ 14.2 ppm and triphenylphosphine aromatic carbons at δ 134.1 ppm.

Single-particle fluorescence microscopy studies have provided unprecedented insights into the surface chemistry of organozinc formation, revealing heterogeneous distributions of reactive intermediates on zinc particle surfaces [25] [26]. These techniques enable visualization of oxidative addition intermediates that accumulate on zinc surfaces before solubilization, providing direct evidence for the two-step mechanism involving surface oxidative addition followed by intermediate solubilization [18]. The microscopy data correlate with macroscale synthetic outcomes, establishing predictive relationships between surface reactivity and bulk reaction efficiency.